molecular formula C20H23N5O3 B5666143 1,3-dimethyl-6-{[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione

1,3-dimethyl-6-{[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione

Cat. No. B5666143
M. Wt: 381.4 g/mol
InChI Key: DEZRZIIFJWHYFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions including cycloaddition, Michael-type reactions, and oxidative cyclization. For example, 6-vinyl- and 6-(azavinyl)pyrimidinediones undergo cycloaddition with electron-deficient olefins to yield pyrido[2,3-d]pyrimidines and quinazolines after dimethylamine elimination and oxidative aromatization (Walsh & Wamhoff, 1989).

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves detailed crystallography and spectroscopic studies. The structure often includes various substituents affecting the overall conformation and reactivity. For instance, the study of benzyl and methylpiperidine derivatives showcases the orientation of substituents and their impact on the molecule's properties (Pfaffenrot, Schollmeyer, & Laufer, 2012).

Chemical Reactions and Properties

Compounds within this family participate in a variety of chemical reactions, leading to the formation of novel structures. For example, the insertion of dimethylvinylidene carbene into azo moieties under phase transfer catalysis conditions yields benzimidazolo pyrimidines, demonstrating the compounds' versatility in chemical transformations (Sharma, Kumar, & Sharma, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, can significantly influence a compound's applications. While specific details for this compound were not found, related research emphasizes the importance of these properties in determining the compound's utility in various fields.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability, and degradation pathways, are critical for understanding a compound's potential applications. For instance, the reactivity of pyrimidinediones with olefinic dienophiles under regio- and stereoselective conditions to produce quinazoline derivatives highlights the chemical versatility of these compounds (Noguchi, Kiriki, Ushijima, & Kajigaeshi, 1990).

properties

IUPAC Name

1,3-dimethyl-6-[3-(4-methyl-1H-benzimidazol-2-yl)piperidine-1-carbonyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-6-4-8-14-17(12)22-18(21-14)13-7-5-9-25(11-13)19(27)15-10-16(26)24(3)20(28)23(15)2/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZRZIIFJWHYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCN(C3)C(=O)C4=CC(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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